molecular formula C15H18N8 B2805997 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine CAS No. 2034310-39-7

2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2805997
CAS No.: 2034310-39-7
M. Wt: 310.365
InChI Key: DLTFWPOFPIRLAO-UHFFFAOYSA-N
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Description

The compound “2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves several steps. The literature suggests that the synthesis of similar compounds involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Researchers have synthesized new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, 1,3,4-thiadiazoles, and pyridines containing the 1,2,3-triazole moiety from reactions involving the appropriate heterocyclic amines. These compounds are noted for their antimetabolite properties in purine biochemical reactions, with some showing significant antitrypanosomal activity. This synthesis pathway highlights the versatility of the compound in generating a range of heterocyclic structures with potential pharmaceutical interest (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antibacterial Activity

Another study focused on the synthesis of a novel derivative incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This compound exhibited antibacterial activity against both Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating the potential of this chemical scaffold in developing new antibacterial agents (Lahmidi et al., 2019).

Properties

IUPAC Name

3-methyl-8-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-11-16-4-3-13(18-11)21-7-9-22(10-8-21)14-15-20-19-12(2)23(15)6-5-17-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTFWPOFPIRLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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